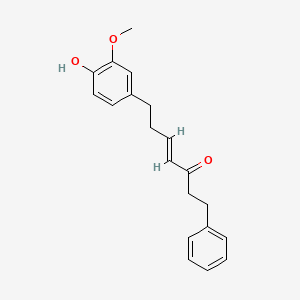

7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one . This nomenclature reflects the compound’s stereochemistry, substituent positions, and functional groups:

- The hept-4-en-3-one backbone indicates a seven-carbon chain with a ketone group at position 3 and a double bond between carbons 4 and 5.

- The 7-(4-hydroxy-3-methoxyphenyl) substituent denotes a para-hydroxyl and meta-methoxy phenyl group attached to carbon 7.

- The 1-phenyl group specifies a benzene ring at carbon 1.

The structural formula is represented as:

COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC=CC=C2)O , which encodes the spatial arrangement of atoms and bonds. The E configuration of the double bond (between C4 and C5) is critical for its biological activity.

Synonyms and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases (Table 1):

The CAS Registry Number 79559-60-7 is universally accepted for regulatory and commercial purposes. In PubChem, it is cataloged under two entries (CID 5318278 and 3061705) due to minor discrepancies in stereochemical descriptors.

Molecular Formula and Weight Calculations

The molecular formula C20H22O3 is consistent across computational and experimental analyses. The molecular weight of 310.39 g/mol is derived from the sum of atomic weights (Table 2):

| Element | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 20 | 12.0107 | 240.214 |

| Hydrogen (H) | 22 | 1.00794 | 22.17468 |

| Oxygen (O) | 3 | 15.9994 | 47.9982 |

| Total | 310.3869 |

This calculation aligns with PubChem’s reported value of 310.4 g/mol , validated via high-resolution mass spectrometry. The slight discrepancy (0.0131 g/mol) arises from rounding differences in atomic weight values.

The compound’s exact mass is 310.15700 g/mol, while its monoisotopic mass is 310.156895 g/mol, confirming its elemental composition. The PSA (polar surface area) of 46.53 Ų and LogP (partition coefficient) of 4.09 indicate moderate polarity and lipophilicity, respectively. These properties influence its solubility and pharmacokinetic behavior.

Properties

IUPAC Name |

7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-23-20-15-17(12-14-19(20)22)9-5-6-10-18(21)13-11-16-7-3-2-4-8-16/h2-4,6-8,10,12,14-15,22H,5,9,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHMOWQGVDSLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213529 | |

| Record name | 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79559-60-7 | |

| Record name | 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79559-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Botanical Sources and Identification

The compound is primarily isolated from the rhizomes of Alpinia officinarum (lesser galangal) and Alpinia conchigera, plants traditionally used in Asian medicine. These species produce diarylheptanoids as secondary metabolites, with 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one identified via comparative NMR and mass spectrometry analyses.

Extraction Protocols

A standardized extraction protocol involves:

-

Solvent Selection : Methanol or ethanol (70–80% v/v) optimizes polarity for dissolving phenolic compounds while minimizing polysaccharide co-extraction.

-

Maceration/Reflux : Plant material is soaked or refluxed for 6–8 hours at 60–70°C.

-

Fractionation : Liquid-liquid partitioning using hexane, ethyl acetate, and n-butanol sequentially isolates non-polar to polar constituents.

-

Chromatography : Silica gel column chromatography with gradients of dichloromethane:methanol (9:1 to 7:3) yields enriched fractions. Final purification employs preparative HPLC with C18 columns.

Table 1: Key Parameters in Natural Extraction

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | 70% Ethanol | 0.12–0.15 |

| Extraction Temperature | 65°C | — |

| Chromatography Mobile Phase | CH₂Cl₂:MeOH (8:2) | — |

Synthetic Routes for Laboratory Preparation

While synthetic methods are less commonly reported than natural extraction, analogous diarylheptanoids are synthesized via Claisen-Schmidt condensation —a reaction between hydroxyaryl aldehydes and ketones under basic conditions.

Reaction Mechanism and Design

The target compound’s α,β-unsaturated ketone moiety suggests a synthesis pathway involving:

-

Aldehyde Component : 4-Hydroxy-3-methoxybenzaldehyde (vanillin derivative).

-

Ketone Component : 1-Phenylheptan-3-one.

-

Base Catalyst : Aqueous NaOH or KOH (50% w/v) facilitates enolate formation.

The reaction proceeds via:

Steric and electronic factors favor the trans (E) configuration, confirmed by NOESY NMR correlations.

Optimization Challenges

-

Regioselectivity : Competing aldol addition at alternative carbonyl positions necessitates protecting group strategies (e.g., acetylating the phenolic -OH).

-

Stereochemical Control : Low temperatures (0–5°C) minimize isomerization during purification.

-

Yield Limitations : Typical yields for analogous reactions range from 35–45%, requiring iterative recrystallization from ethanol/water mixtures.

Table 2: Synthetic Conditions and Outcomes

| Condition | Value | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 50% KOH | Maximizes enolate formation |

| Reaction Temperature | 70°C | Balances rate and decomposition |

| Solvent System | Ethanol/Water (4:1) | Enhances solubility |

Comparative Analysis of Methods

Natural vs. Synthetic Production

-

Purity : Natural extracts often contain structural analogs (e.g., 5-hydroxy derivatives), whereas synthetic routes yield >95% purity after chromatography.

-

Scalability : Industrial-scale synthesis remains challenging due to multi-step purification, making natural extraction preferable for small-batch applications.

-

Sustainability : Plant-based extraction relies on renewable resources but faces ecological constraints from overharvesting.

Analytical Validation

Post-synthesis characterization employs:

-

¹H/¹³C NMR : Aromatic protons (δ 6.7–7.3 ppm) and carbonyl carbons (δ 190–200 ppm) confirm structure.

-

HRMS : Molecular ion [M+H]⁺ at m/z 311.1752 (calculated for C₂₀H₂₂O₃).

-

X-ray Crystallography : Resolves bond lengths (C=O: 1.21 Å) and dihedral angles between aryl groups.

Emerging Techniques and Innovations

Biocatalytic Approaches

Recent advances utilize lipases and esterases to catalyze ketone-aldehyde condensations under mild conditions, reducing byproduct formation.

Continuous Flow Synthesis

Microreactor technology improves heat transfer and reaction control, potentially elevating synthetic yields to >60%.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s bioactivity profile (e.g., anti-inflammatory, neuroprotective) drives demand for standardized preparation methods.

Chemical Reactions Analysis

Types of Reactions

7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones, carboxylic acids.

Reduction: Saturated heptanone derivatives.

Substitution: Alkylated or acylated phenyl derivatives.

Scientific Research Applications

Chemistry

DPHB serves as a valuable starting material for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile compound in organic synthesis.

Biology

Research indicates that DPHB exhibits antioxidant , anti-inflammatory , and anticancer properties :

- Antioxidant Activity : The hydroxy and methoxy groups in DPHB can scavenge free radicals, reducing oxidative stress .

- Anti-inflammatory Effects : DPHB has been shown to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), suggesting its potential use in treating inflammatory diseases .

Medicine

DPHB is being studied for its potential therapeutic effects against various diseases:

- Neurodegenerative Diseases : It has demonstrated neuroprotective effects by alleviating cytotoxicity induced by beta-amyloid in neuronal cells. This action involves modulation of the PI3K/Akt-mTOR signaling pathway, crucial for cell survival .

- Cancer Treatment : DPHB exhibits antineoplastic activity, potentially inducing apoptosis in cancer cells through pathways like PI3K/Akt and MAPK .

Industrial Applications

In the industrial sector, DPHB is utilized in developing new materials and chemical products. Its properties make it suitable for applications in cosmetics and food preservation due to its antioxidant capabilities.

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study found that pretreatment with DPHB restored cell viability in PC12 cells exposed to beta-amyloid, indicating its potential for neuroprotection in Alzheimer's disease models .

- Anti-inflammatory Mechanisms :

- Antimicrobial Activity :

Mechanism of Action

The mechanism of action of 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).

Anticancer Properties: It may induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

Curcumin: A natural compound with similar structural features, known for its antioxidant and anti-inflammatory properties.

Diferuloylmethane: Another compound with a similar backbone, used in various medicinal applications.

Bisdemethoxycurcumin: A derivative of curcumin with enhanced biological activities.

Uniqueness

7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one stands out due to its unique combination of phenyl and hydroxy-methoxyphenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its wide range of applications make it a valuable compound in scientific research .

Biological Activity

Introduction

7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, also known as DPHB, is a natural compound classified within the diarylheptanoid family. This compound has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory responses, and potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Molecular Formula : C20H22O4

- CAS Number : 79559-60-7

- Molecular Weight : 326.39 g/mol

Research indicates that DPHB exhibits its biological effects through multiple pathways:

- Neuroprotection : DPHB has been shown to alleviate cytotoxicity induced by beta-amyloid (Aβ) in neuronal cells. It acts via the PI3K-Akt-mTOR signaling pathway, which is crucial for cell survival and growth .

- Inhibition of Apoptosis : The compound significantly inhibits apoptosis and caspase-3 activation in PC12 cells exposed to Aβ, suggesting a protective role against neurodegenerative processes .

- Anti-inflammatory Effects : DPHB modulates inflammatory responses, potentially through inhibition of pro-inflammatory cytokines and pathways such as NF-κB .

Biological Activities

The biological activities of DPHB can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activity of DPHB:

-

Neuroprotective Effects :

- A study demonstrated that DPHB pretreatment restored cell viability in PC12 cells exposed to Aβ, indicating its potential for neuroprotection in Alzheimer's disease models .

- Another investigation highlighted that DPHB promotes neurite outgrowth, suggesting its role in neuronal differentiation and repair mechanisms .

- Anti-inflammatory Mechanisms :

- Antimicrobial Activity :

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Self-contained breathing apparatus (SCBA) is advised during firefighting due to toxic fumes .

- Ventilation : Work in a fume hood to mitigate inhalation risks.

- Storage : Store in airtight containers away from strong acids, bases, oxidizers, and reductants to prevent hazardous reactions .

- Spill Management : Use inert absorbents (e.g., vermiculite) for containment. Avoid discharge into drains; consult Section 8 of the SDS for disposal guidelines .

Q. How can researchers conduct initial physicochemical characterization of this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC with UV detection (e.g., C18 column, methanol-water mobile phase) to quantify impurities. Reference standards should be prepared in anhydrous solvents due to potential hygroscopicity .

- Structural Confirmation : Employ - and -NMR spectroscopy in deuterated DMSO or chloroform. Compare peaks to analogous structures (e.g., methoxy and hydroxy protons at δ 3.8–5.5 ppm) .

- Molecular Weight Verification : High-resolution mass spectrometry (HRMS) in positive ion mode for accurate mass determination (theoretical MW: 310.3930 g/mol) .

Advanced Research Questions

Q. How should researchers address the lack of physicochemical data (e.g., solubility, stability) in experimental design?

- Methodological Answer :

- Solubility Profiling : Perform incremental solubility tests in polar (water, ethanol) and non-polar solvents (hexane) at 25°C and 37°C. Use sonication for 30 minutes to enhance dissolution .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds. Pair with differential scanning calorimetry (DSC) to detect phase transitions .

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) for 24–72 hours. Monitor degradation via LC-MS and compare peak areas to controls .

Q. What strategies are recommended for analyzing the compound’s stability under reactive conditions?

- Methodological Answer :

- Oxidative Stress Testing : Expose to (3–30% v/v) and monitor carbonyl group integrity via FTIR (loss of C=O stretch at ~1700 cm) .

- Light Exposure : Use a xenon arc lamp (simulated sunlight) for photostability studies. Quantify degradation products using UPLC-PDA and assign structures via MS/MS fragmentation .

- Incompatibility Testing : React with equimolar amounts of strong acids (HCl) or bases (NaOH) in controlled environments. Gas chromatography (GC) can detect volatile byproducts like phenolic derivatives .

Q. How can potential toxicological risks be assessed given the absence of existing data?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays on human hepatocyte (HepG2) and renal (HEK293) cell lines. Dose ranges: 1–100 µM for 24–48 hours. Include positive controls (e.g., cisplatin) for validation .

- Genotoxicity Screening : Perform Ames tests (bacterial reverse mutation assay) with Salmonella strains TA98 and TA100. Use S9 metabolic activation to simulate liver metabolism .

- Environmental Impact : Follow OECD Guideline 201 for algal toxicity (e.g., Chlorella vulgaris). Measure EC values over 72 hours and compare to regulatory thresholds .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported hazards (e.g., combustion byproducts vs. stability claims)?

- Methodological Answer :

- Controlled Combustion Analysis : Use a tube furnace to combust the compound at 500–800°C. Trap gaseous byproducts on Tenax® tubes and analyze via GC-MS for identification of toxicants like methoxyphenol derivatives .

- Cross-Validation : Compare results with computational models (e.g., EPA’s EPI Suite) to predict persistence, bioaccumulation, and toxicity (PBT) profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.